

Certificate of analysis for 1-Chloro-4-methoxybenzene-d4

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Compound of Interest

Compound Name: 1-Chloro-4-methoxybenzene-d4

Cat. No.: B12403197

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An in-depth analysis of **1-Chloro-4-methoxybenzene-d4** is detailed below, including its physicochemical properties, analytical methodologies, and spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1-Chloro-4-methoxybenzene-d4, also known as deuterated p-chloroanisole, is an isotopically labeled form of 1-chloro-4-methoxybenzene.^[1] While specific data for the deuterated compound is limited, the properties of its non-deuterated counterpart provide a reliable reference.

| Property | Value |
|---------------------------------------|--|
| Molecular Formula | C ₇ H ₃ D ₄ ClO |
| Molecular Weight | 146.61 g/mol |
| Boiling Point | 198-202 °C (lit.) ^{[2][3]} |
| Melting Point | -18 °C (lit.) ^{[2][4][5]} |
| Density | 1.164 g/mL at 25 °C (lit.) ^{[2][5]} |
| Refractive Index (n _{20/D}) | 1.535 (lit.) ^[2] |

Analytical Methodologies

The analysis of 1-Chloro-4-methoxybenzene and its deuterated analog can be effectively performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A proposed HPLC method for the analysis of similar compounds involves a C18 reverse-phase column with a gradient of acetonitrile and water as the mobile phase.^[6]

Experimental Protocol:

- Column: C18 reverse-phase (4.6 mm x 250 mm, 5 μ m particle size)^[6]
- Mobile Phase: Gradient of acetonitrile and water^[6]
- Flow Rate: 1.0 mL/min^[6]
- Column Temperature: 30 °C^[6]
- Injection Volume: 10 μ L^[6]
- Detection: Diode-Array Detector (DAD) at 254 nm^[6]
- Standard Preparation: A stock solution is prepared in acetonitrile and serially diluted to create calibration standards.^[6]
- Sample Preparation: The sample is accurately weighed and dissolved in a known volume of acetonitrile.^[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds like 1-Chloro-4-methoxybenzene.^[6]

Experimental Protocol:

- Carrier Gas: Helium at a constant flow rate^[6]
- Inlet Temperature: 250 °C^[6]

- Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min) [6]
- Injection Mode: Splitless[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV[6]
- Mass Range: m/z 50-500[6]
- Source Temperature: 230 °C[6]
- Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or hexane.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **1-Chloro-4-methoxybenzene-d4**.

Mass Spectrometry

Mass spectrometry is used to determine the isotopic purity and fragmentation pattern of the compound. For **1-Chloro-4-methoxybenzene-d4**, mass spectrometric analysis allows for the precise determination of deuterium enrichment through isotopologue distribution analysis.[1] The presence of the chlorine atom results in a characteristic M+2 peak with an enhanced intensity of approximately 85-90% relative abundance due to the natural abundance of the chlorine-37 isotope.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific data for the deuterated compound is not readily available, predicted data for similar isomers can be referenced.[7]

¹H NMR Acquisition Protocol:

- Instrumentation: 400 MHz or higher field NMR spectrometer[7]

- Sample Preparation: 5-10 mg of the compound dissolved in ~0.6 mL of deuterated chloroform (CDCl_3)[7]
- Acquisition: Spectra are acquired at 298 K using a standard pulse sequence.[7] A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[7]

^{13}C NMR Acquisition Protocol:

- Acquisition: Spectra are acquired at 298 K using a proton-decoupled pulse sequence.[7]
- Spectral Width: Approximately 220 ppm.[7]
- Relaxation Delay: 2-5 seconds.[7] A higher number of scans are generally required compared to ^1H NMR.[7]

Infrared (IR) Spectroscopy

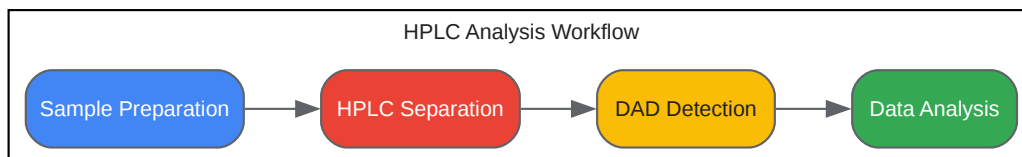
IR spectroscopy is used to identify the functional groups present in the molecule.

IR Acquisition Protocol:

- Instrumentation: FTIR spectrometer[7]
- Sample Preparation: The sample is prepared as a KBr pellet or analyzed as a thin film.[7]
- Acquisition: The spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with at least 16 scans.
[7]

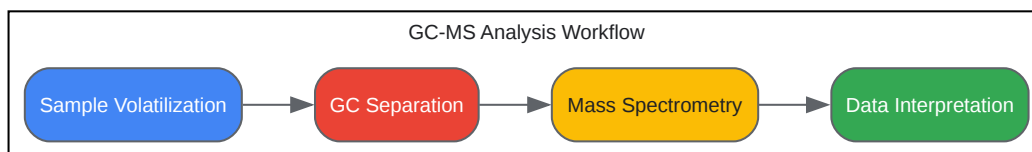
Visualizations

The following diagrams illustrate the logical workflows for the analytical methodologies described.



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Caption: Workflow for HPLC Analysis.



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Caption: Workflow for GC-MS Analysis.

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